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Introduction:

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor,
a G-protein coupled receptor involved in various physiological processes within the central
nervous system.[1] With a binding affinity (Ki) of 13 nM for the human NK3 receptor, SB
218795 demonstrates significant selectivity over NK2 (approximately 90-fold) and NK1
(approximately 7000-fold) receptors.[1] These characteristics make it a valuable
pharmacological tool for elucidating the role of NK3 receptors in regulating neuronal activity.
This document provides detailed application notes and protocols for the use of SB 218795 in
electrophysiological studies to investigate its effects on neuronal excitability and synaptic
transmission.

Mechanism of Action:

SB 218795 acts as a competitive antagonist at the NK3 receptor, thereby blocking the binding
of endogenous agonists such as neurokinin B (NKB). Activation of the NK3 receptor by an
agonist typically leads to the activation of phospholipase C(3 (PLCP).[2] PLC[(3 then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol
trisphosphate (IP3). The depletion of PIP2 results in the opening of Transient Receptor
Potential Canonical (TRPC) 4 and TRPC5 channels and the closure of G-protein-coupled
inwardly-rectifying potassium (GIRK) channels.[2] This combination of ion channel modulation
leads to membrane depolarization and an increase in neuronal excitability. By blocking the NK3
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receptor, SB 218795 prevents this signaling cascade, thus inhibiting the excitatory effects of

NKS3 receptor agonists.

Data Presentation

The following tables summarize the quantitative data from electrophysiological experiments

investigating the effects of SB 218795 on neuronal activity.

Table 1: Antagonistic Activity of SB 218795

Parameter Value Receptor Type  Species Reference
Ki 13 nM Human NK3 Human [1]
Selectivity vs.

~90-fold NK3 vs. NK2 Human [1]
hNK2
Selectivity vs.

~7000-fold NK3 vs. NK1 Human [1]

hNK1

Table 2: Effect of SB 218795 on Senktide-Induced Neuronal Firing in the Basolateral Amygdala

(BLA)
Number of Statistical
Injected Action Significance
Treatment . . Reference
Current (pA) Potentials (vs. Senktide
(Mean) alone)
Control 100 ~2 N/A [2]
Senktide (NK3
_ 100 ~8 P <0.05 [2]
agonist)
SB 218795 (3 P > 0.05 (not
_ 100 ~2.5 o 2]
UM) + Senktide significant)

Note: The values for the number of action potentials are approximated from graphical

representations in the source material and are intended for illustrative purposes.
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Experimental Protocols
In Vitro Brain Slice Electrophysiology

This protocol describes the methodology for performing whole-cell patch-clamp recordings from
neurons in acute brain slices to study the effects of SB 218795.

1.1. Animals:
o Male Sprague-Dawley rats (postnatal days 21-28) are suitable for these experiments.[2]
e House animals with ad libitum access to food and water on a 12-hour light-dark cycle.[2]

1.2. Slice Preparation:

Deeply anesthetize the animal with isoflurane and decapitate.[2]

» Rapidly dissect the brain and place it in ice-cold, oxygenated (95% 02, 5% CO2) slicing
solution.

o Slicing Solution Composition (in mM): 210 Sucrose, 2.5 KCI, 1.25 NaH2P0O4, 25 NaHCO3,
0.5 CaCl2, 7 MgCl2, 10 D-glucose.

e Prepare coronal slices (300-400 um thick) containing the region of interest (e.g., basolateral
amygdala) using a vibratome.[2]

o Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF)
oxygenated with 95% 02, 5% CO2 at 32-34°C for at least 30 minutes to recover.

o aCSF Composition (in mM): 124 NaCl, 2.5 KClI, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1
MgCl2, 10 D-glucose.

1.3. Electrophysiological Recording:

o Transfer a single slice to the recording chamber and continuously perfuse with oxygenated
aCSF at a rate of 2-3 ml/min at room temperature.

 Visualize neurons using an upright microscope with infrared differential interference contrast
(IR-DIC) optics.
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o Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with intracellular solution.

o Intracellular Solution Composition (in mM): 130 K-Gluconate, 10 KCI, 10 HEPES, 0.2
EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.3 with KOH).[2]

» Establish a whole-cell patch-clamp configuration on the target neuron.

e Record membrane potential and currents using a suitable amplifier and data acquisition
software.

1.4. Drug Application:

Prepare a stock solution of SB 218795 in a suitable solvent (e.g., DMSO) and dilute to the
final desired concentration in aCSF on the day of the experiment.

» To test the antagonist properties of SB 218795, first establish a baseline recording.

o Apply an NK3 receptor agonist (e.g., 0.3 uM Senktide or Neurokinin B) to the bath to elicit a
response (e.g., depolarization, increased firing rate).[2]

o After washout of the agonist, pre-incubate the slice with SB 218795 (e.g., 3 uM) for at least
10 minutes.[2]

o Co-apply the NK3 agonist in the continued presence of SB 218795 and record the neuronal
response.[2]

1.5. Data Analysis:

e Analyze changes in resting membrane potential, input resistance, and the frequency of
action potentials in response to current injections or agonist application.

o Compare the agonist-induced effects in the absence and presence of SB 218795 using
appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations
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Signaling Pathway of NK3 Receptor and Inhibition by SB
218795
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Caption: NK3 receptor signaling and its inhibition by SB 218795.

Experimental Workflow for Testing SB 218795
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Caption: Workflow for electrophysiological testing of SB 218795.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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on-neuronal-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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